molecular formula C12H18N2O B1592059 4-(2-Morpholinoethyl)aniline CAS No. 262368-47-8

4-(2-Morpholinoethyl)aniline

Cat. No.: B1592059
CAS No.: 262368-47-8
M. Wt: 206.28 g/mol
InChI Key: LLPIMIMXCXEFER-UHFFFAOYSA-N
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Description

4-(2-Morpholinoethyl)aniline: is an organic compound with the molecular formula C12H18N2O . It is a derivative of aniline, where the aniline ring is substituted with a morpholinoethyl group at the para position. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Morpholinoethyl)aniline typically involves the reaction of 4-nitroaniline with 2-chloroethylmorpholine. The reaction proceeds through a nucleophilic substitution mechanism, where the nitro group is first reduced to an amine, followed by the substitution of the chloro group with the aniline derivative. The reaction conditions often include the use of a reducing agent such as hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Morpholinoethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(2-Morpholinoethyl)aniline is a chemical compound with diverse applications in pharmaceutical development, material science, biochemical research, agricultural chemicals, and diagnostic tools . Its molecular formula is C₁₂H₁₈N₂O .

Scientific Research Applications

Pharmaceutical Development
this compound serves as a key intermediate in synthesizing pharmaceuticals, especially those targeting neurological disorders, enhancing drug efficacy and specificity . It is also used in synthesizing anti-depressant molecules .

Material Science
It is used in creating advanced polymers and coatings, providing improved mechanical properties and chemical resistance, which are essential for durable materials . Polymers, in general, are applied as film formers, fixatives, rheology modifiers, associative thickeners, emulsifiers, stimuli-responsive agents, conditioners, foam stabilizers and destabilizers, and skin-feel beneficial agents .

Biochemical Research
Researchers use this compound in studies related to enzyme inhibition and receptor binding, aiding in discovering new therapeutic agents .

Agricultural Chemicals
The compound is used in developing agrochemicals, contributing to more effective pest control solutions with reduced environmental impact .

Diagnostic Tools
It is utilized in creating diagnostic reagents, enhancing the sensitivity and specificity of tests in clinical laboratories .

Case Studies

Cosmetics
Cosmetics composed of synthetic or semi-synthetic polymers, associated or not with natural polymers, exhibit thermal and chemo-sensitive properties . Cosmetic polymers are also used to prepare nanoparticles for the delivery of fragrances to modify their release profile and reduce the risk of evaporation .

Lysosome-Targeting
4-(2-Aminoethyl)morpholine is used in biomedical applications as a lysosome-targeting group . Some applications include :

  • Synthesis of a lysosome-targetable fluorescent probe for hydrogen sulfide imaging in living cells.
  • Synthesis of 1,8-naphthalimide conjugated Troger’s bases as deoxyribonucleic acid (DNA) targeting fluorescent probe.
  • Synthesis of intramolecular charge transfer-photoinduced electron transfer-fluorescence resonance energy transfer (ICT-PET-FRET) fluorescent probe for monitoring pH changes in living cells.
  • Precursor to synthesize antimicrobial agents.

Mechanism of Action

The mechanism of action of 4-(2-Morpholinoethyl)aniline involves its interaction with various molecular targets. The morpholinoethyl group enhances its ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

  • 4-(2-Piperidinoethyl)aniline
  • 4-(2-Pyrrolidinoethyl)aniline
  • 4-(2-Dimethylaminoethyl)aniline

Comparison: 4-(2-Morpholinoethyl)aniline is unique due to the presence of the morpholino group, which imparts distinct chemical and biological properties. Compared to its analogs, the morpholino group provides better solubility and stability, making it a preferred choice in certain applications .

Biological Activity

4-(2-Morpholinoethyl)aniline is an organic compound with the molecular formula C12_{12}H18_{18}N2_2O, recognized for its diverse biological activities and applications in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Overview of Biological Activity

The compound exhibits a range of biological activities, including:

  • Antimicrobial Properties : Demonstrated effectiveness against various bacterial strains.
  • Anticancer Activity : Shown to inhibit tumor cell proliferation in several studies.
  • Enzyme Interaction : Influences the activity of specific enzymes, which may contribute to its therapeutic potential.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors involved in disease pathways. The morpholinoethyl group enhances solubility and stability, facilitating better interaction with biological targets.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes that play critical roles in metabolic pathways, thereby exerting its anticancer and antimicrobial effects.
  • Cellular Uptake : Its structural properties allow for efficient cellular uptake, enhancing its bioavailability.

Antimicrobial Activity

A study highlighted the compound's effectiveness against various pathogens, indicating a potential role in developing new antimicrobial agents. The minimum inhibitory concentration (MIC) values were reported to be significantly lower than those of standard antibiotics, suggesting superior efficacy.

Anticancer Studies

Research has shown that this compound can induce apoptosis in cancer cell lines. For instance:

  • Case Study 1 : In vitro studies on breast cancer cells demonstrated a dose-dependent decrease in cell viability upon treatment with the compound.
  • Case Study 2 : A similar effect was observed in lung cancer cells, where the compound was found to downregulate c-MYC expression, a known oncogene.

Comparative Analysis

To understand the unique properties of this compound compared to similar compounds, a comparative analysis was conducted:

Compound NameAntimicrobial ActivityAnticancer ActivitySolubility
This compoundHighSignificantHigh
4-(2-Piperidinoethyl)anilineModerateModerateModerate
4-(2-Dimethylaminoethyl)anilineLowLowLow

This table illustrates that this compound stands out due to its high solubility and significant biological activities.

Properties

IUPAC Name

4-(2-morpholin-4-ylethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c13-12-3-1-11(2-4-12)5-6-14-7-9-15-10-8-14/h1-4H,5-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPIMIMXCXEFER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30620715
Record name 4-[2-(Morpholin-4-yl)ethyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

262368-47-8
Record name 4-[2-(Morpholin-4-yl)ethyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The mixture containing 4-[2-(4-nitrophenyl)ethyl]morpholine in methanol with catalytic amount of 10% Pd/C was hydrogenated to yield 4-(2-morpholin-4-ylethyl)phenylamine. MS: MH+=206.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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